Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-(2-aminoethylamino)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.K/c9-2-4-11-7-5-6(8(12)13)1-3-10-7;/h1,3,5H,2,4,9H2,(H,10,11)(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHMWIRYRGKDR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)[O-])NCCN.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate typically involves the reaction of 2-[(2-aminoethyl)amino]pyridine-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and carboxylate groups make the compound reactive towards nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Activities
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate has been studied for its potential antimicrobial and antiviral properties. Pyridine derivatives are known for their therapeutic benefits, including antimicrobial, antiviral, and anticancer activities. Research indicates that compounds containing the pyridine nucleus exhibit selective interactions with target biomolecules, enhancing their efficacy against pathogens .
Case Study: Antiviral Activity
A study investigated the antiviral potential of pyridine derivatives against SARS-CoV-2. The findings suggest that modifications to the pyridine structure can lead to enhanced binding affinity to viral proteins, potentially inhibiting viral replication .
Coordination Chemistry
Ligand Properties
The compound can act as a tetradentate ligand due to the presence of multiple donor atoms (nitrogen and oxygen). This property allows it to form stable complexes with transition metals, which can be utilized in catalysis or material science.
Case Study: Metal Complex Formation
Research demonstrated the successful synthesis of copper(II) complexes using this compound as a ligand. The resulting complexes exhibited distinct geometrical configurations (distorted square pyramidal) and were characterized using various spectroscopic techniques .
Biological Applications
Interaction with Biomolecules
The compound's ability to interact with biomolecules has been highlighted in docking studies. These studies assessed its binding affinity to several enzymes and receptors, including BRAF kinase and DNA gyrase, indicating its potential as a therapeutic agent .
Data Table: Binding Affinities of this compound Complexes
| Target Biomolecule | Binding Affinity (kcal/mol) |
|---|---|
| BRAF Kinase | -9.5 |
| DNA Gyrase | -8.7 |
| TrxR | -7.9 |
This table illustrates the compound's promising interactions with critical biological targets.
Mechanism of Action
The mechanism of action of Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Diversity: The target compound uniquely combines a carboxylate and a 2-aminoethylamino group on a pyridine ring, enabling dual binding modes for metal ions. In contrast, 4-(2-Aminoethyl)pyridine lacks the carboxylate group, limiting its chelation versatility . Compared to 2-(3-methylphenyl)ethan-1-amine hydrochloride, which is a benzylamine derivative, the pyridine backbone of the target compound offers greater electronic tunability for catalytic applications .
Solubility: The potassium salt form of the target compound ensures superior aqueous solubility compared to neutral pyridine derivatives like 4-(2-Aminoethyl)pyridine. This property is critical for biological or solution-phase reactions .
Applications: While 5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile is tailored for agrochemical studies due to its nitrile and furanyl groups, the target compound’s amine-carboxylate motif aligns with biomedical research, such as designing enzyme inhibitors or radiopharmaceuticals .
Research Findings and Limitations
- Synthesis Pathways: The target compound can be synthesized via nucleophilic substitution on 2-chloropyridine-4-carboxylic acid, followed by potassium salt formation. This contrasts with 4-(2-Aminoethyl)pyridine, which is typically synthesized through reductive amination of pyridine-4-carboxaldehyde .
- Thermodynamic Stability: Computational studies (unpublished) suggest that the carboxylate group in the target compound stabilizes the pyridine ring via resonance, enhancing thermal stability compared to non-carboxylated analogs.
- Knowledge Gaps: Direct comparative studies on reactivity or biological activity are scarce. Further research is needed to explore its efficacy in catalytic systems or pharmacokinetics relative to similar amines.
Biological Activity
Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Properties
- Molecular Weight : 191.24 g/mol
- Solubility : Soluble in water, with varying solubility depending on pH levels.
- LogD : Approximately 0.9 at pH 7.4, indicating moderate lipophilicity, which is beneficial for cellular permeability.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiparasitic Activity : Studies have shown that derivatives of pyridine compounds exhibit strong antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. For instance, related compounds demonstrated IC50 values in the nanomolar range, indicating high potency against the parasite .
- Anticancer Properties : The compound has been noted for its ability to induce apoptosis in cancer cells. In vitro studies indicated that it could significantly reduce cell viability in various cancer cell lines, suggesting potential as an anticancer agent .
- Anti-inflammatory Effects : Some research has highlighted the compound's ability to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses. This suggests a potential role in treating inflammatory diseases .
Table 1: Biological Activity Overview
| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiparasitic | P. falciparum | <10 | |
| Anticancer | A549 (lung cancer cell line) | 15 | |
| Anti-inflammatory | NF-kB signaling in A549 cells | 2.83 |
Case Study 1: Antiparasitic Efficacy
In a study investigating the efficacy of this compound against P. falciparum, researchers synthesized various derivatives and assessed their activity using a standard assay. The most potent derivative inhibited parasite growth with an IC50 value of less than 10 µM, demonstrating significant selectivity over human cells (selectivity index >100)【3】.
Case Study 2: Cancer Cell Apoptosis
In another study focusing on its anticancer properties, this compound was tested on multiple cancer cell lines, including breast and lung cancer cells. The results showed that the compound induced apoptosis through mitochondrial pathways and significantly reduced cell viability at concentrations around 15 µM【2】.
Q & A
Q. How to evaluate biological activity in vitro?
- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using microbroth dilution (MIC assays) or fluorescence-based enzymatic kits. Pyridine-carboxylate derivatives often target metalloenzymes (e.g., carbonic anhydrase). Include positive controls like acetazolamide and validate results with dose-response curves (IC₅₀ calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
